molecular formula C12H13ClO B14183489 (3R)-3-(4-Chlorophenyl)cyclohexan-1-one CAS No. 843674-22-6

(3R)-3-(4-Chlorophenyl)cyclohexan-1-one

Cat. No.: B14183489
CAS No.: 843674-22-6
M. Wt: 208.68 g/mol
InChI Key: GOIKJBFDOSEDRS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-(4-Chlorophenyl)cyclohexan-1-one is a chiral organic compound with the molecular formula C12H13ClO . It features a cyclohexanone ring substituted at the 3-position with a 4-chlorophenyl group, in the (R)-enantiomeric form. This specific stereochemistry makes it a valuable building block in asymmetric synthesis and pharmaceutical research for creating complex molecules with defined spatial configurations. While specific biological data for this compound is not available in the public domain, its core structure is related to intermediates used in developing active pharmaceutical ingredients (APIs) . For instance, analogous chlorophenyl-substituted cyclohexane derivatives are utilized in synthetic routes for compounds like the antimalarial drug Atovaquone, highlighting the relevance of this scaffold in medicinal chemistry . Researchers may explore its application as a precursor for developing novel ligands or probes, particularly in areas such as cardiovascular and metabolic disease research, where modulation of ion channels like L-type calcium channels is a key mechanism of action . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

843674-22-6

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

(3R)-3-(4-chlorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H13ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2/t10-/m1/s1

InChI Key

GOIKJBFDOSEDRS-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CC(=O)C1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3r 3 4 Chlorophenyl Cyclohexan 1 One

Asymmetric Synthetic Approaches

The development of asymmetric routes to (3R)-3-(4-Chlorophenyl)cyclohexan-1-one has been dominated by organocatalytic methods. These approaches utilize small, chiral organic molecules to catalyze enantioselective transformations, leading to the desired stereoisomer with high purity. Key strategies include the use of chiral amines and (thio)urea derivatives to facilitate the formation of the cyclohexanone (B45756) ring system with the desired stereochemistry at the C3 position.

Organocatalytic Strategies for Enantioselective Cyclohexanone Construction

Organocatalysis has emerged as a robust platform for the synthesis of chiral cyclohexanones. By harnessing different activation modes, such as enamine and iminium ion catalysis, researchers have devised several effective methods for the construction of enantiomerically enriched 3-arylcyclohexanones.

Dual aminocatalysis represents a sophisticated strategy that employs two distinct amine catalysts to concurrently activate different reactants or different functionalities within the same reactant. While specific examples detailing the synthesis of this compound using this exact approach are not extensively documented in publicly available literature, the principles of dual aminocatalysis are well-established for the synthesis of related chiral cyclohexanones. This methodology often involves the synergistic action of a chiral primary or secondary amine, which forms a nucleophilic enamine with a ketone donor, and another amine catalyst that may act as a Brønsted base or acid to activate the electrophilic partner. This cooperative catalysis can lead to high levels of stereocontrol in the formation of new carbon-carbon bonds.

Chiral primary amines, often derived from cinchona alkaloids or other natural products, are highly effective catalysts for the enantioselective synthesis of cyclohexanones. These catalysts operate through the formation of iminium ions with α,β-unsaturated aldehydes or ketones, which then undergo a stereoselective reaction with a nucleophile. In the context of 3-arylcyclohexanone synthesis, a common approach is the Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) cyclization. The chiral primary amine catalyst controls the stereochemical outcome of the initial Michael addition, thereby establishing the stereocenter at the C3 position of the resulting cyclohexanone.

For instance, the reaction of an appropriate enone with a suitable Michael donor, catalyzed by a chiral primary amine, can furnish the desired 3-arylcyclohexanone framework. The selection of the catalyst and reaction conditions is crucial for achieving high enantioselectivity.

CatalystMichael AcceptorMichael DonorSolventYield (%)ee (%)
Cinchona Alkaloid-derived Primary AmineArylideneacetoneDimethyl malonateToluene8592
(S)-α,α-Diphenylprolinol Trimethylsilyl EtherChalconeAcetaldehydeDichloromethane7895

Note: The data in this table represents typical results for the synthesis of chiral 3-arylcyclohexanones using chiral primary amine catalysis and may not be specific to this compound.

The cascade Michael/Aldol reaction, also known as the Robinson annulation, is a cornerstone of cyclohexanone synthesis. In its asymmetric organocatalytic variant, a chiral amine catalyst, typically a secondary amine like proline or its derivatives, facilitates the initial enantioselective Michael addition of a ketone to an α,β-unsaturated ketone. This is followed by a spontaneous or induced intramolecular aldol condensation to form the cyclohexenone ring, which can then be reduced to the corresponding cyclohexanone.

The synthesis of 3-arylcyclohexanones via this method involves the reaction of an aryl-substituted α,β-unsaturated ketone with a ketone donor. The chiral catalyst directs the formation of the crucial C-C bond in the Michael addition step, leading to a high degree of enantioselectivity. While direct synthesis of this compound through this cascade might require a subsequent stereoselective reduction of the resulting cyclohexenone, the initial annulation sets the stage for the desired stereochemistry.

Catalystα,β-Unsaturated KetoneKetone DonorAdditiveYield (%)ee (%)
(S)-Proline4-(4-Chlorophenyl)but-3-en-2-oneAcetone-7588
O-TMS-diphenylprolinolChalconeCyclohexanoneBenzoic Acid91>99

Note: This table illustrates representative outcomes for asymmetric Michael/Aldol cascade reactions leading to chiral cyclohexenone precursors.

Bifunctional (thio)urea catalysts, which possess both a hydrogen-bond donating (thio)urea moiety and a basic amine group, have proven to be highly effective in a variety of asymmetric transformations. These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol.

In the context of synthesizing chiral cyclohexanones, (thio)urea catalysts can be employed in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated ketones. For the preparation of 3-arylcyclohexanones, this would involve the addition of a suitable carbon nucleophile to an enone bearing the 4-chlorophenyl group. The thiourea (B124793) moiety would activate the enone by hydrogen bonding to the carbonyl oxygen, while the amine group would deprotonate the nucleophile, facilitating the addition in a highly stereocontrolled manner.

CatalystSubstrateNucleophileSolventYield (%)ee (%)
Takemoto's CatalystNitrostyreneDimethyl malonateToluene9594
Chiral Thiourea-AmineChalconeAcetophenoneChloroform8290

Note: The data presented reflects the general efficacy of (thio)urea catalysts in asymmetric Michael additions that can be adapted for the synthesis of chiral cyclohexanones.

The Darzens reaction, involving the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester), is a classic method for carbon-carbon bond formation. Asymmetric variants of this reaction, particularly those that are organocatalyzed, can provide access to chiral building blocks. rsc.org

While not a direct method for the synthesis of this compound itself, the asymmetric Darzens reaction can be used to synthesize chiral precursors that can be subsequently converted to the target molecule. For instance, an asymmetric Darzens reaction involving a precursor to the cyclohexanone ring could establish a key stereocenter. Proline-based organocatalysts have been shown to effectively catalyze the asymmetric Darzens reaction between α-chloroketones and aldehydes, affording chiral epoxides with high yields and enantioselectivities. rsc.org These chiral epoxides can then undergo further transformations to construct the desired cyclohexanone scaffold.

Organocatalystα-ChloroketoneAldehydeYield (%)ee (%)
Proline derivative2-Chloro-1-phenylethanoneBenzaldehyde9799
Proline-based catalyst2-Chloroacetophenone4-Nitrobenzaldehyde9598

Note: This table provides examples of the efficiency of organocatalyzed asymmetric Darzens reactions in producing chiral epoxide precursors, a strategy that could be applied in a multi-step synthesis of the target compound.

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis provides a powerful toolkit for the enantioselective synthesis of complex molecules. The ability to design chiral ligands that can effectively transfer stereochemical information to a substrate makes this approach highly versatile for creating specific enantiomers of a target compound.

The construction of chiral cyclohexanone precursors can be envisioned through a synergistic combination of palladium and ruthenium catalysis. While a single hybrid catalyst performing both functions simultaneously is not extensively documented, a one-pot chemoenzymatic system leveraging the distinct reactivities of these metals offers a powerful conceptual framework. acs.orgnih.gov Palladium complexes are well-established catalysts for stereoselective allylation reactions, while ruthenium complexes are exceptionally effective for the racemization of secondary alcohols, a key step in dynamic kinetic resolution (DKR). acs.orgyoutube.com

A hypothetical pathway could involve the palladium-catalyzed asymmetric allylation of a β-keto ester. Subsequently, a ruthenium catalyst could be employed in concert with an enzyme for a dynamic kinetic resolution of a hydroxylated intermediate, ultimately leading to the enantiomerically pure cyclohexanone framework. Ruthenium complexes, often used in combination with lipases, facilitate the in-situ racemization of the faster-reacting alcohol enantiomer, allowing the enzyme to convert the entire racemic mixture into a single, highly enantioenriched product. acs.orgnih.gov

The strategies employed for the asymmetric synthesis of α-aminophosphonates can serve as an insightful model for the enantioselective synthesis of 3-aryl cyclohexanones. A notable example in aminophosphonate synthesis is the highly enantioselective reaction between silicon enolates and N-acyl-α-iminophosphonates, catalyzed by a copper(II)-diamine complex. acs.orgresearchgate.net This reaction forms a key carbon-carbon bond with high levels of yield and stereoselectivity, demonstrating the efficacy of chiral metal complexes in controlling the stereochemical outcome of bond formation. acs.orgresearchgate.net

By analogy, a similar strategy can be conceptualized for the synthesis of this compound. This would involve the asymmetric conjugate addition of a 4-chlorophenyl nucleophile (such as an organometallic reagent) to a cyclohexenone precursor. A chiral transition metal catalyst, akin to the copper-diamine complex, would coordinate to the reactants, creating a chiral environment that directs the nucleophilic attack to one specific face of the enone. This would establish the desired (R)-stereocenter at the 3-position with high enantioselectivity, mirroring the successful C-C bond-forming strategies in aminophosphonate synthesis.

Chemo-Enzymatic and Biocatalytic Routes to Chiral Cyclohexanones

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of enantiomerically pure compounds.

The stereoselective reduction of a prochiral ketone is a common strategy for producing chiral alcohols. Stereodivergent synthesis takes this a step further by using different catalysts to access any desired stereoisomer of a product from the same starting material. In the context of cyclohexanone derivatives, carbonyl reductases can be engineered to exhibit different stereopreferences. For instance, reengineering of a carbonyl reductase from Candida parapsilosis (CPCR2) by mutating amino acid residues within the substrate-binding pocket can alter its activity and selectivity towards various substituted cyclohexanones. researchgate.net

By selecting either a wild-type enzyme or a specifically designed mutant, it is possible to control the facial selectivity of the hydride reduction of a precursor like 4-(4-chlorophenyl)cyclohexane-1,3-dione. One enzyme variant could selectively produce the (1R,3R)-diol, while another could yield the (1S,3R)-diol. This stereodivergent approach provides access to a range of diastereomers, which can then be selectively oxidized to furnish the final target, this compound.

Kinetic resolution (KR) is a widely used method for separating enantiomers, but it is inherently limited to a maximum theoretical yield of 50%. acs.org Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an enzymatic resolution with the in-situ racemization of the unreacted, slower-reacting enantiomer. acs.orgacs.org This combination allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. acs.org

This powerful strategy has been effectively applied to the synthesis of chiral alcohols and their derivatives. A common and highly successful DKR protocol combines the catalytic prowess of a lipase (B570770) for enantioselective acylation with a ruthenium complex for racemization. acs.orgnih.gov For instance, a racemic secondary alcohol, a suitable precursor to the target cyclohexanone, can be resolved using an immobilized lipase, such as Candida antarctica lipase B (CALB), which selectively acylates one enantiomer. Simultaneously, a ruthenium catalyst, such as a Shvo-type complex, racemizes the remaining alcohol enantiomer. acs.org This chemoenzymatic, one-pot process can achieve high yields and excellent enantioselectivities (>99% ee). acs.org The resulting enantioenriched acetate (B1210297) can then be converted to the target ketone.

Table 1: Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols
SubstrateEnzymeRacemization CatalystYield (%)Enantiomeric Excess (ee, %)
α-Hydroxy KetonesLipase (Pseudomonas stutzeri)[Ru(p-cymene)Cl2]2 / dppbQuantitative>99
β-Aryl α-Keto EstersN/A (ATH)(Arene)RuCl(monosulfonamide)Highup to 88
Secondary AlcoholsLipase (Candida antarctica)Ruthenium Complexup to 99>99
α-Substituted β-HydroxyketonesLipase (Candida antarctica B)Ruthenium Complexup to 95High

Diastereoselective Synthetic Pathways

Beyond controlling a single stereocenter, many synthetic strategies focus on establishing the relative stereochemistry between multiple centers in a single operation. Diastereoselective reactions, particularly cascade or domino sequences, are highly efficient for rapidly building molecular complexity.

The synthesis of highly substituted cyclohexanones can be achieved with excellent diastereocontrol through cascade Michael-aldol reactions. nih.govbeilstein-journals.org These reactions construct the carbocyclic ring and install multiple stereocenters in a single, highly convergent step. For example, the reaction of a β-keto ester nucleophile with a trisubstituted Michael acceptor, catalyzed by an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can yield polyfunctional cyclohexanones. nih.gov The products, possessing up to five contiguous stereocenters, can be obtained with high diastereoselectivity (often >20:1 dr). nih.gov The stereochemical outcome is governed by the selective aldol cyclization step under Curtin-Hammett kinetic control. nih.gov This methodology allows for the direct isolation of the highly pure major diastereomer by simple filtration, providing a practical and efficient route to complex cyclohexanone cores. nih.gov

Table 2: Diastereoselective Synthesis of Cyclohexanones via Michael-Aldol Domino Reaction
Michael Acceptor Substituent (Aryl)NucleophileYield (%)Diastereomeric Ratio (dr)
Phenylβ-Keto Ester7516:1
Piperonylβ-Keto Ester68>20:1
Tolylβ-Keto Ester81>20:1

Control of Diastereoselectivity in Cyclohexanone Ring Systems

The control of diastereoselectivity in the formation of substituted cyclohexanone rings is crucial for accessing specific stereoisomers. This is often achieved by influencing the conformational arrangement of the reacting species to favor the formation of one diastereomer over another. High diastereoselectivity is typically realized through defined spatial interactions between the inducing stereogenic center and the incoming reagent at the prochiral reaction center. researchgate.net Consequently, controlling the conformation of all bonds connecting these centers is paramount. researchgate.net While this is more straightforward in cyclic substrates, it presents a greater challenge in open-chain precursors. researchgate.net

Several strategies have been developed to achieve high diastereoselectivity in such systems:

Chelation Control: The use of metal ions to form a rigid chelate structure between the substrate and the reagent can effectively lock the conformation and direct the approach of the reagent.

Acyclic Stereocontrol: In acyclic precursors, methods such as inducing dipole-dipole interactions or avoiding allylic strain are employed to control the conformation and, therefore, the stereochemical outcome of the cyclization. researchgate.net

Kinetic vs. Thermodynamic Control: The reaction conditions can be manipulated to favor either the kinetically or thermodynamically preferred diastereomer. For instance, in tandem Michael addition-Wittig reactions, the use of specific catalysts can lead to excellent diastereoselectivities. nih.gov

Recent research has demonstrated the synthesis of α,β-disubstituted cyclic ketones through a tandem carbene and photoredox-catalyzed strategy, resulting in the formation of a single diastereomer as observed by 1H NMR spectroscopy. nih.gov This highlights the potential of modern catalytic systems to achieve high levels of diastereocontrol.

Table 1: Factors Influencing Diastereoselectivity in Cyclohexanone Synthesis
Controlling FactorDescriptionExample Application
ChelationFormation of a rigid cyclic complex with a metal ion to restrict conformational freedom.Metal-mediated aldol reactions.
Acyclic StereocontrolControlling stereochemistry in open-chain precursors through non-covalent interactions.Substrate-controlled cyclization reactions.
Catalyst ControlUse of a chiral catalyst to create a chiral environment that favors one reaction pathway.Asymmetric hydrogenation.
Thermodynamic vs. Kinetic ControlSelection of reaction conditions (temperature, time, reagents) to favor the most stable or the most rapidly formed product.Enolate alkylation.

Role of Chiral Auxiliaries and Reagents in Diastereomeric Control

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing for the preparation of enantiomerically enriched compounds. The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences the approach of reagents, leading to the preferential formation of one diastereomer. researchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The effectiveness of a chiral auxiliary hinges on several factors:

Efficient Installation and Removal: The auxiliary should be easily attached to the substrate and removed under mild conditions without affecting the newly formed stereocenter. researchgate.net

High Diastereoselectivity: It must effectively bias the reaction to produce a high ratio of the desired diastereomer. researchgate.net

Crystallinity: Often, amides derived from chiral auxiliaries like pseudoephenamine exhibit a high propensity to be crystalline, which can facilitate purification by crystallization. nih.gov

A classic example is the use of oxazolidinone auxiliaries, pioneered by David A. Evans, which have been instrumental in numerous total syntheses. wikipedia.org These auxiliaries provide excellent stereocontrol in reactions such as alkylations and aldol additions. wikipedia.org Similarly, pseudoephenamine has been shown to be a versatile chiral auxiliary, particularly in alkylation reactions to form quaternary carbon centers, often providing superior diastereoselectivities compared to pseudoephedrine. nih.gov

Chiral reagents, on the other hand, are enantiomerically pure compounds that are used in stoichiometric amounts to effect a stereoselective transformation. While effective, this approach can be less atom-economical compared to the use of catalytic amounts of a chiral catalyst.

Multi-Component Reactions (MCRs) for Cyclohexanone Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net This approach offers significant advantages over traditional linear syntheses, including:

Molecular Diversity: By systematically varying the starting components, large libraries of structurally diverse compounds can be rapidly generated. rsc.org

Access to Complex Scaffolds: MCRs enable the construction of intricate molecular architectures, such as substituted cyclohexanones, in a convergent manner. rsc.org

Several MCRs have been developed for the synthesis of cyclohexanone derivatives. For instance, the Gewald reaction, a three-component reaction, is a popular MCR for synthesizing 2-amino-3-carbonyl thiophenes, which can serve as precursors to more complex heterocyclic systems. nih.gov While not directly forming a cyclohexanone ring, the principles of MCRs are broadly applicable. The development of novel MCRs that directly yield cyclohexanone scaffolds is an active area of research, with a focus on reactions that proceed under mild conditions and utilize readily available starting materials. rsc.org The products of these reactions can often be further modified through post-MCR transformations to introduce additional complexity and functionality. rug.nl

Cyclization and Rearrangement Reactions Relevant to this compound

The construction of the cyclohexanone core in molecules like this compound often relies on specific cyclization and rearrangement reactions that can control the stereochemistry at the C3 position.

Enantioselectiveresearchgate.netut.ee-Wittig Rearrangement of Cyclohexanone Derivatives

The researchgate.netut.ee-Wittig rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds with high atom economy. ut.ee The enantioselective variant of this rearrangement, particularly when applied to cyclohexanone derivatives, offers a direct route to α-hydroxy ketones with controlled stereochemistry. researchgate.netdntb.gov.ua

In a typical enantioselective researchgate.netut.ee-Wittig rearrangement of a cinnamyloxycyclohexanone derivative, a chiral amine organocatalyst is employed to induce asymmetry. ut.ee The reaction proceeds to afford α-hydroxy ketones with high diastereo- and enantioselectivity. dntb.gov.ua Research has shown that primary amine catalysts, including those derived from Cinchona alkaloids, are effective in promoting this transformation. researchgate.net Furthermore, heterogeneous catalysts supported on polystyrene have been developed, demonstrating good reactivity and enantioselectivity, with the added benefit of catalyst recyclability. researchgate.net

Intramolecular Cyclization Pathways in Cyclohexanone Formation

Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds, including cyclohexanones. Various methods exist, often categorized by the type of bond being formed and the nature of the reactive intermediates.

Radical Cyclization: The intramolecular addition of acyl radicals to double bonds, catalyzed by reagents like tert-dodecanethiol, can yield 2-substituted six-membered cyclic ketones in good yields. organic-chemistry.org

Cationic Cyclization: Alkynol or enyne derivatives can undergo cationic cyclization to form cyclohexanones, often promoted by strong acids like tetrafluoroboric acid in a suitable solvent such as 1,1,1,3,3,3-hexafluoropropan-2-ol. organic-chemistry.org

Palladium-Catalyzed Cyclization: Alkenyl β-keto esters and amides can undergo selective intramolecular cyclization in the presence of a palladium(II) catalyst to give six-membered carbocycles. organic-chemistry.org

Photochemical Cyclization: Photolysis of cyclohexanone itself can lead to a diradical intermediate that can undergo various subsequent reactions, including recombination or decarbonylation followed by cyclization to form cyclopentane. uci.edu While this is a decomposition pathway for cyclohexanone, the principles of photochemical activation can be harnessed in synthetic routes.

Gold-Catalyzed Cascade Reactions: Gold catalysts can promote intramolecular cyclization of alkyne-containing diazo compounds to generate a β-aryl gold-carbene intermediate, which can then undergo further reactions. nih.gov

These diverse intramolecular cyclization pathways provide a versatile toolkit for the construction of the cyclohexanone scaffold, with the choice of method depending on the desired substitution pattern and stereochemistry.

Stereochemical Investigations of 3r 3 4 Chlorophenyl Cyclohexan 1 One

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms. For (3R)-3-(4-Chlorophenyl)cyclohexan-1-one, the "(3R)" designation indicates the specific orientation of the 4-chlorophenyl group at the chiral center on the cyclohexanone (B45756) ring. The determination of this configuration is a fundamental aspect of its stereochemical characterization. While specific experimental data for this compound is limited, the absolute configuration can be established through a combination of spectroscopic methods and computational approaches, often correlated with data from closely related compounds.

A key piece of experimental data available for this compound is its specific rotation. A study has reported a specific rotation of [α]D = +5.28 (c 1.02, CHCl3) for a sample with a 63% enantiomeric excess. wiley-vch.de This positive sign of optical rotation provides an empirical basis for assigning the absolute configuration, which can be further substantiated by the computational methods discussed below.

Various spectroscopic techniques are instrumental in assigning the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. researchgate.net By comparing the experimental VCD spectrum of a compound to the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-configuration), the absolute stereochemistry can be unambiguously determined. While no specific VCD data for this compound has been reported, this technique remains a powerful tool for such assignments.

Electronic Circular Dichroism (ECD): ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light associated with electronic transitions. The Cotton effects observed in an ECD spectrum are characteristic of the chromophores present in the molecule and their chiral environment. For 3-arylcyclohexanones, the electronic transitions of the carbonyl group and the aromatic ring are the primary contributors to the ECD spectrum. Comparison of the experimental ECD spectrum with that calculated for a specific enantiomer allows for the assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance with the wavelength of light. The resulting ORD curve can be used to determine the absolute configuration by comparing it to the known ORD curves of structurally related compounds or by applying empirical rules such as the Octant Rule for ketones.

In modern stereochemical analysis, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), play a pivotal role in elucidating the absolute configuration of chiral molecules. researchgate.net

TD-DFT calculations can predict the ECD and ORD spectra of a molecule with a given absolute configuration (e.g., (R) or (S)). The calculated spectrum is then compared to the experimental spectrum. A good match between the calculated spectrum for the (R)-enantiomer and the experimental spectrum confirms the (3R) absolute configuration. This approach is particularly powerful as it provides a theoretical foundation for the interpretation of experimental chiroptical data.

For this compound, a TD-DFT calculation would involve:

Performing a conformational search to identify the low-energy conformers of the molecule.

Optimizing the geometry of each conformer using DFT.

Calculating the ECD and/or ORD spectra for each conformer using TD-DFT.

Generating a Boltzmann-weighted average spectrum based on the relative energies of the conformers.

Comparing the final computed spectrum with the experimental data.

While specific TD-DFT calculations for this compound are not available in the literature, this methodology is the standard approach for the unambiguous assignment of absolute configuration for chiral organic molecules.

Conformational Analysis of the Cyclohexanone Ring

The cyclohexanone ring is not planar and exists in various conformations, with the chair conformation being the most stable. For a substituted cyclohexanone like this compound, the substituent can occupy either an axial or an equatorial position, leading to two different chair conformations that are in equilibrium. The conformational preference has significant implications for the molecule's reactivity and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the preferred conformation of cyclohexanone derivatives in solution. acs.org The coupling constants (J-values) between adjacent protons on the ring are particularly informative. In a chair conformation, the coupling constant between axial-axial protons is typically large (around 10-13 Hz), while the coupling constants for axial-equatorial and equatorial-equatorial protons are smaller (around 2-5 Hz).

Computational modeling provides valuable insights into the conformational preferences of molecules.

Density Functional Theory (DFT): DFT calculations can be used to determine the relative energies of the different conformers of this compound. By optimizing the geometries of the chair conformations with the 4-chlorophenyl group in both the axial and equatorial positions, the energy difference between them can be calculated. The conformer with the lower energy is predicted to be the more stable and therefore more populated at equilibrium. These calculations can also predict NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the computational model.

Molecular Dynamics (MD): MD simulations can provide a dynamic picture of the conformational behavior of the molecule over time. mdpi.com By simulating the motion of the atoms in the molecule in a solvent environment, MD can explore the conformational landscape and determine the relative populations of different conformers. This method can also provide insights into the transitions between different conformations.

For 3-arylcyclohexanones, it is generally expected that the conformer with the aryl group in the equatorial position will be more stable due to the avoidance of 1,3-diaxial steric interactions with the axial hydrogens on the same side of the ring.

Assessment of Enantiomeric and Diastereomeric Purity

For a chiral compound, it is often necessary to determine its enantiomeric purity, which is a measure of the excess of one enantiomer over the other. In the case of this compound, this would involve quantifying the amount of the (3S)-enantiomer present in a sample. Since this compound has only one chiral center, diastereomers are not possible.

The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

A key method for determining the enantiomeric excess of this compound is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. phenomenex.com A reported method for the analysis of this compound used an AD-H column with a mobile phase of hexane:isopropanol (98:2) at a flow rate of 0.5 ml/min, with detection at 254 nm. wiley-vch.de This method was able to resolve the two enantiomers and determine an enantiomeric excess of 63% for a synthesized sample.

Chemical Reactivity and Transformations of 3r 3 4 Chlorophenyl Cyclohexan 1 One and Its Analogs

Reactions at the Carbonyl Group

The carbonyl group is a key site for a variety of chemical transformations, including nucleophilic addition, reduction, and olefination reactions. These reactions are fundamental to the synthesis of a wide array of derivatives.

Nucleophilic Addition Reactions Leading to Hemiaminals and Derivatives

The carbonyl group of (3R)-3-(4-Chlorophenyl)cyclohexan-1-one readily undergoes nucleophilic addition reactions. For instance, the addition of amines to the carbonyl group leads to the formation of hemiaminals, which can then be converted to imines. This process is a reversible, acid-catalyzed reaction that begins with the nucleophilic attack of a primary amine on the carbonyl carbon. libretexts.org This is followed by a proton transfer to yield a neutral amino alcohol, also known as a carbinolamine. libretexts.org Subsequent protonation of the carbinolamine's hydroxyl group and elimination of water results in the formation of an iminium ion, which is then deprotonated to give the final imine product. libretexts.org

The reaction with secondary amines follows a similar initial pathway to form a carbinolamine, but ultimately yields an enamine. libretexts.org These nucleophilic addition reactions are pivotal in expanding the molecular diversity of compounds derived from 3-arylcyclohexanones. nih.gov

Stereoselective Carbonyl Reduction Pathways

The reduction of the carbonyl group in 3-substituted cyclohexanones, such as this compound, can proceed with high stereoselectivity, yielding either cis or trans alcohols. The stereochemical outcome is influenced by the choice of reducing agent and the steric and electronic properties of the substituent at the 3-position.

For example, biocatalytic ketone reduction using carbonyl reductases has been shown to be a highly effective method for the stereoselective synthesis of 3-substituted-4-hydroxypiperidines, which are structurally analogous to the reduction products of 3-substituted cyclohexanones. nih.gov Certain carbonyl reductases exhibit excellent selectivity, producing the (4R)-configured alcohol, while others yield the (4S)-configured product with high enantiomeric excess. nih.gov

Chemical reducing agents also offer pathways to stereoselective reduction. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of cerium(III) chloride, is a well-established method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. mdpi.com While this compound is not an α,β-unsaturated ketone, the principles of stereoselective reduction using hydride reagents are applicable. The choice of bulky or non-bulky hydride reagents can influence the direction of hydride attack (axial vs. equatorial), thus determining the stereochemistry of the resulting alcohol.

Reducing AgentStereochemical OutcomeProduct Configuration
Carbonyl Reductase HeCRHigh S-selectivity(4S)-alcohol
Carbonyl Reductase DbCRHigh R-selectivity(4R)-alcohol
Sodium Borohydride/CeCl₃Selective 1,2-reductionVaries with substrate

Wittig Reactions and Selective Olefin Formation

The Wittig reaction is a powerful tool for converting ketones into alkenes with a high degree of control over the location of the double bond. libretexts.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the carbonyl group of this compound to form an alkene. lumenlearning.commasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction, yielding either the E- or Z-alkene, is dependent on the nature of the ylide. organic-chemistry.org

Stabilized ylides , which contain an electron-withdrawing group, generally lead to the formation of the (E)-alkene. organic-chemistry.orgwikipedia.org

Non-stabilized ylides , with alkyl or aryl substituents, typically result in the (Z)-alkene. organic-chemistry.orgwikipedia.org

The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide, the latter being the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org Modifications to the standard Wittig reaction, such as the Schlosser modification, can be employed to favor the formation of the (E)-alkene from non-stabilized ylides. wikipedia.org

Ylide TypePredominant Alkene Isomer
Stabilized(E)-alkene
Non-stabilized(Z)-alkene
SemistabilizedOften poor E/Z selectivity

Reactions of the Cyclohexanone (B45756) Ring System

The cyclohexanone ring of this compound is also a site of significant reactivity, allowing for modifications such as alkylation and elimination reactions.

Regioselective and Stereoselective Alkylation/Arylation

The alkylation of cyclohexanone enolates is a crucial method for forming new carbon-carbon bonds at the α-position to the carbonyl group. ubc.ca182.160.97 The reaction involves the deprotonation of an α-hydrogen to form an enolate, which then acts as a nucleophile in an S\N2 reaction with an alkyl halide. libretexts.orgpressbooks.pubyoutube.com

For 3-substituted cyclohexanones like this compound, deprotonation can occur at either the C2 or C6 position, leading to a mixture of enolates and, subsequently, a mixture of alkylated products. ubc.ca Achieving regioselectivity in the deprotonation step is therefore a key challenge. The use of bulky bases tends to favor the formation of the kinetic enolate (deprotonation at the less hindered position), while thermodynamic conditions can favor the more substituted enolate.

The stereochemistry of the alkylation is also a critical consideration. The alkylation of conformationally rigid cyclohexanone enolates typically occurs from the axial direction to form a chair-like transition state. ubc.ca

Transformations Involving the 4-Chlorophenyl Moiety

The 4-chlorophenyl group of this compound and its analogs serves as a versatile handle for a variety of chemical transformations. The presence of the chlorine atom on the aromatic ring opens up possibilities for the introduction of new functional groups and the construction of more complex molecular architectures through well-established catalytic cross-coupling methodologies. These transformations are pivotal for modifying the pharmacological and physicochemical properties of the parent molecule.

Strategies for Aromatic Ring Functionalization

The functionalization of the aromatic ring in 3-arylcyclohexanone scaffolds is predominantly achieved through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions have revolutionized organic synthesis due to their broad substrate scope, high efficiency, and functional group tolerance. researchgate.net The chlorine atom of the 4-chlorophenyl moiety, while generally less reactive than bromine or iodine, can effectively participate in these transformations with the appropriate choice of catalyst, ligand, and reaction conditions. researchgate.net

Key strategies for the functionalization of the 4-chlorophenyl ring include the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations allow for the introduction of a wide array of substituents, thereby enabling the exploration of structure-activity relationships in medicinal chemistry and the development of novel materials. The choice of a specific cross-coupling reaction depends on the desired bond to be formed and the nature of the coupling partner.

Cross-Coupling Reactions of Aryl Halides with Nucleophiles (by analogy)

While specific literature on the cross-coupling reactions of this compound is limited, the reactivity of the 4-chloroaryl group is well-documented for a vast range of substrates. By analogy, it is possible to predict the outcomes of such reactions on this specific molecule. The two most prominent and relevant cross-coupling reactions for the functionalization of the 4-chlorophenyl moiety are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide. nih.gov This reaction is a powerful tool for the formation of biaryl structures. In the context of this compound, the 4-chlorophenyl group can be coupled with various aryl or heteroaryl boronic acids to generate analogs with extended aromatic systems.

The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., PPh₃, PCy₃, SPhos), and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for achieving high yields, particularly with less reactive aryl chlorides. organic-chemistry.orgmdpi.com

Interactive Data Table: Representative Suzuki-Miyaura Coupling Reactions of this compound with Various Boronic Acids (by analogy)
EntryBoronic AcidCatalystLigandBaseSolventTemp (°C)Product
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100(3R)-3-(Biphenyl-4-yl)cyclohexan-1-one
24-Methoxyphenylboronic acidPd₂(dba)₃PCy₃K₂CO₃Dioxane110(3R)-3-(4'-Methoxybiphenyl-4-yl)cyclohexan-1-one
3Pyridin-3-ylboronic acidPd(PPh₃)₄-Cs₂CO₃DMF120(3R)-3-(4-(Pyridin-3-yl)phenyl)cyclohexan-1-one
4Thiophen-2-ylboronic acidPdCl₂(dppf)-Na₂CO₃Toluene90(3R)-3-(4-(Thiophen-2-yl)phenyl)cyclohexan-1-one

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines, which are prevalent in pharmaceuticals and other biologically active compounds. nih.gov By applying this methodology to this compound, the chlorine atom can be substituted with a variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles.

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the arylamine product. wikipedia.org The success of this reaction, especially with aryl chlorides, often relies on the use of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) and a strong base (e.g., NaOt-Bu, K₃PO₄). libretexts.org

Interactive Data Table: Representative Buchwald-Hartwig Amination Reactions of this compound with Various Amines (by analogy)
EntryAmineCatalystLigandBaseSolventTemp (°C)Product
1MorpholinePd₂(dba)₃XPhosNaOt-BuToluene100(3R)-3-(4-(Morpholino)phenyl)cyclohexan-1-one
2AnilinePd(OAc)₂RuPhosK₃PO₄Dioxane110(3R)-3-(4-(Phenylamino)phenyl)cyclohexan-1-one
3BenzylaminePdCl₂(Amphos)-Cs₂CO₃t-BuOH90(3R)-3-(4-(Benzylamino)phenyl)cyclohexan-1-one
4PyrrolidinePd(P(t-Bu)₃)₂-LiHMDSTHF80(3R)-3-(4-(Pyrrolidin-1-yl)phenyl)cyclohexan-1-one

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides detailed information about the chemical environment of each nucleus within the (3R)-3-(4-chlorophenyl)cyclohexan-1-one molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their proximity to the carbonyl group, the aromatic ring, and the chlorine atom. Protons on the cyclohexanone (B45756) ring will typically appear in distinct regions of the spectrum. For instance, the protons alpha to the carbonyl group (at the C2 and C6 positions) are deshielded and will resonate at a lower field compared to the other methylene (B1212753) protons on the ring. The proton at the chiral center (C3) will have a unique chemical shift and its coupling to adjacent protons provides valuable structural information. The protons of the 4-chlorophenyl group will exhibit a characteristic splitting pattern in the aromatic region of the spectrum, typically as two doublets due to the para-substitution.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C1) will have a characteristic chemical shift in the downfield region (typically around 200-220 ppm). The carbon atoms of the aromatic ring will appear in the range of approximately 110-150 ppm, with the carbon atom attached to the chlorine showing a distinct shift. The carbon atoms of the cyclohexanone ring will resonate in the aliphatic region, and their specific chemical shifts can provide insights into the ring's conformation. researchgate.netmdpi.comcore.ac.uk The signals in NMR spectra can be assigned with the help of various 2D experiments like COSY, HSQC, and HMBC. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-~208
C2~2.3 - 2.6~48
C3 (CH)~3.0 - 3.3~45
C4~1.8 - 2.2~30
C5~1.7 - 2.1~25
C6~2.2 - 2.5~41
C1' (Aromatic)-~140
C2'/C6' (Aromatic)~7.3 (d)~129
C3'/C5' (Aromatic)~7.2 (d)~129
C4' (Aromatic)-~133

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

To investigate the three-dimensional structure and conformational preferences of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the spatial arrangement of atoms.

For substituted cyclohexanones, the chair conformation is generally the most stable. youtube.com In the case of this compound, the bulky 4-chlorophenyl group is expected to preferentially occupy an equatorial position to minimize steric hindrance. acs.org A NOESY experiment can confirm this by showing correlations between the axial proton at C3 and other axial protons on the ring (e.g., at C5). Conversely, an equatorial substituent would show correlations to both axial and equatorial protons on adjacent carbons. These advanced NMR studies are crucial for confirming the relative stereochemistry and understanding the dynamic conformational behavior of the molecule in solution. mdpi.comnih.govrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high accuracy.

This technique can unequivocally establish the absolute stereochemistry of the chiral center (the 'R' configuration at C3). It also provides precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation in the crystalline state. For substituted cyclohexanones, X-ray crystallography can confirm the preferred chair conformation of the six-membered ring and the orientation (axial or equatorial) of the 4-chlorophenyl substituent. nih.gov In many cases, the solid-state structure reveals that bulky substituents on a cyclohexane (B81311) ring adopt an equatorial position to minimize steric strain. nih.gov The crystal packing, which describes how individual molecules are arranged in the crystal lattice, can also be determined, revealing any intermolecular interactions such as hydrogen bonding or π-stacking. mdpi.com

Vibrational Spectroscopy (Infrared and Raman)

In the IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1715 cm⁻¹. bartleby.comqiboch.com The exact position of this band can be influenced by the substituent on the ring. The spectrum will also show characteristic absorptions for C-H stretching and bending vibrations of the aliphatic ring and the aromatic group. The C-Cl stretching vibration of the chlorophenyl group typically appears in the fingerprint region of the spectrum. uantwerpen.bescispace.com

Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong Raman signals. The vibrational spectra can also be influenced by the molecule's conformation. nih.govresearchgate.netresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational bands to specific molecular motions. elsevierpure.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C=O Stretch~1715IR (strong), Raman (moderate)
Aromatic C-H Stretch~3000-3100IR (moderate), Raman (strong)
Aliphatic C-H Stretch~2850-3000IR (strong), Raman (strong)
Aromatic C=C Stretch~1400-1600IR (moderate), Raman (strong)
CH₂ Bending~1450IR (moderate)
C-Cl Stretch~1000-1100IR (strong), Raman (strong)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for characterizing the stereochemistry of chiral compounds like this compound.

Circular Dichroism (CD) spectroscopy is a key chiroptical technique. A CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light as a function of wavelength. For a chiral ketone, the n→π* electronic transition of the carbonyl group, which is typically observed in the UV region, is often CD-active. The sign and magnitude of the CD signal (known as the Cotton effect) are highly sensitive to the stereochemistry of the molecule, including the conformation of the cyclohexanone ring and the orientation of the substituent at the chiral center. nih.govnih.govacs.orgacs.org The Octant Rule can often be used to predict the sign of the Cotton effect for chiral cyclohexanones based on the spatial arrangement of substituents relative to the carbonyl group. Experimental CD spectra, often in conjunction with theoretical calculations, can be used to confirm the absolute configuration of the chiral center. arxiv.org

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques utilized to determine the absolute configuration and conformational details of chiral molecules such as this compound. Current time information in Chicago, IL, US.stackexchange.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. scribd.com

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. scribd.com An ORD spectrum plots the molar rotation against the wavelength. In the vicinity of a chromophore's absorption band, a characteristic feature known as the Cotton effect is observed, which is an S-shaped curve with a peak and a trough. stackexchange.com The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. stackexchange.comscribd.com

ECD, on the other hand, measures the difference in absorption between left and right circularly polarized light by a chiral molecule. scribd.com An ECD spectrum plots the molar ellipticity or differential dichroic absorption against the wavelength. ECD spectra are typically simpler than ORD spectra, showing distinct positive or negative peaks that correspond to the electronic transitions of the chromophore. scribd.com

For chiral cyclohexanone derivatives, the Octant Rule is a well-established empirical rule used to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl group. stackexchange.comscribd.com The space around the carbonyl chromophore is divided into eight octants by three perpendicular planes. The position of a substituent in a particular octant determines its contribution to the sign of the Cotton effect.

In the case of this compound, the 4-chlorophenyl group at the C3 position is the primary determinant of the chiroptical properties. Assuming a chair conformation with the bulky 4-chlorophenyl group in the more stable equatorial position, the Octant Rule can be applied to predict the sign of the Cotton effect associated with the n → π* transition of the carbonyl group (around 280-300 nm).

Based on the principles of the Octant Rule for a (3R)-substituted cyclohexanone with an equatorial aryl group, a positive Cotton effect would be predicted. This would manifest as a positive peak in the ECD spectrum and a positive Cotton effect curve in the ORD spectrum (a peak at a longer wavelength and a trough at a shorter wavelength).

Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data for this compound

Wavelength (nm)Molar Rotation [Φ] (degrees)Observation
700+150Plain positive curve
589 (D-line)+250Standard optical rotation
400+500Approaching Cotton effect
325+4500Peak of Cotton effect
3050Crossover point
285-3500Trough of Cotton effect
250-1000Tail of the curve

Note: This data is illustrative and represents a predicted positive Cotton effect based on the Octant Rule for the specified enantiomer.

Table 2: Hypothetical Electronic Circular Dichroism (ECD) Data for this compound

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)TransitionSign of Cotton Effect
3500--
295+5200n → πPositive
2500--
220-2800π → πNegative

Note: This data is illustrative. The positive sign for the n → π transition is predicted by the Octant Rule. The sign of the π → π* transition is dependent on the conformation and electronic properties of the aryl group.*

The combination of ORD and ECD provides a comprehensive picture of the chiroptical properties of a molecule. acs.orgnih.gov Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TDDFT), can also be employed to predict ORD and ECD spectra, which can then be compared with experimental data to confirm the absolute configuration of a chiral molecule. acs.orgresearchgate.net For conformationally flexible molecules, a concerted application of multiple chiroptical methods can provide a more reliable assignment of the absolute configuration. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for studying organic molecules due to its balance of accuracy and computational cost. mdpi.com It is widely used to predict a variety of molecular properties, from geometries to reaction mechanisms. readthedocs.io

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest energy state. This process, known as geometry optimization, is crucial for understanding the molecule's shape and stability. For this compound, calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results. researchgate.net

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available, often showing good agreement. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Chair Conformation) This table presents hypothetical data typical for a DFT B3LYP/6-311++G(d,p) calculation.

ParameterBond/AngleCalculated Value
Bond Lengths C=O1.21 Å
C-Cl1.75 Å
C-C (cyclohexane)1.53 - 1.54 Å
C-C (phenyl)1.39 - 1.40 Å
Bond Angles C-C-C (cyclohexane)109.5° - 111.5°
O=C-C121.0°
Dihedral Angle C-C-C-C (cyclohexane)~55° (gauche)

Beyond geometry, DFT calculations provide a detailed picture of the molecule's electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule. researchgate.net

DFT is a highly effective tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. dntb.gov.ua Calculated shifts are often correlated with experimental data, and a strong linear correlation confirms the proposed molecular structure. nih.govresearchgate.net Discrepancies between calculated and experimental values can be influenced by solvent effects and the choice of computational level. nih.gov

Table 2: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm) This table presents hypothetical data to illustrate the typical correlation achieved in DFT-based NMR predictions.

AtomTheoretical ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Theoretical ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C=O209.5210.2--
C-Cl133.8134.1--
CH (ipso-phenyl)142.1141.8--
CH (phenyl)128.5 - 129.8128.8 - 130.17.25 - 7.357.30 - 7.40
CH (cyclohexane)25.1 - 45.325.9 - 46.01.80 - 2.951.85 - 3.00

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching, C-Cl stretching, and various bending modes of the cyclohexane and phenyl rings. nih.gov

Conformational Landscape Exploration

The flexibility of the cyclohexanone ring means that this compound can exist in multiple conformations. Understanding this conformational landscape is essential, as the molecule's biological activity and reactivity can be conformation-dependent. nih.gov

To explore the different possible shapes of the molecule, a Potential Energy Surface (PES) scan is performed. researchgate.netresearchgate.net This computational technique involves systematically changing specific dihedral angles while optimizing the rest of the molecular geometry at each step. q-chem.commolssi.org For this compound, key dihedral angles would include those within the cyclohexanone ring and the angle defining the orientation of the 4-chlorophenyl group (equatorial vs. axial).

The PES scan reveals the energy of the molecule as a function of its geometry, allowing for the identification of energy minima, which correspond to stable conformers. For a substituted cyclohexane, the primary conformers of interest are the chair, boat, and twist-boat forms. The chair conformation is typically the most stable. The scan would also determine the preferred orientation (equatorial or axial) of the bulky 4-chlorophenyl substituent. In most cases, large substituents prefer the equatorial position to minimize steric hindrance.

The PES scan not only identifies stable conformers but also maps the pathways for interconversion between them. The high-energy points on these pathways are known as transition states. The energy difference between a stable conformer and a transition state is the activation energy or energy barrier for that conformational change. These barriers determine the rate at which the molecule can flip between different shapes at a given temperature.

Reaction Mechanism Elucidation

Computational chemistry, and DFT in particular, is an invaluable tool for elucidating reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. mdpi.com This allows for the calculation of activation energies, which helps in understanding reaction kinetics and predicting the most likely reaction pathway.

For a molecule like this compound, DFT could be used to study various potential reactions. For instance, the mechanism of a nucleophilic addition to the carbonyl group could be investigated. Calculations would model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent protonation steps. The computed energy profile would reveal whether the reaction proceeds in a single step or through multiple intermediates and would identify the rate-determining step of the reaction. rug.nl Such studies provide a detailed, molecular-level understanding of chemical reactivity that is often difficult to obtain through experimental means alone.

Molecular Orbital and Electronic Properties Analysis

The electronic structure of a molecule is fundamental to its reactivity. Molecular orbital theory provides a framework for understanding how electrons are distributed within a molecule and how this distribution governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.govacadpubl.eu The energy and spatial distribution of these frontier orbitals are key determinants of chemical reactivity. nih.gov

For this compound, the LUMO is expected to be localized on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. This makes the carbonyl carbon the primary site for nucleophilic attack. The HOMO, on the other hand, would likely have significant contributions from the lone pair electrons of the carbonyl oxygen and the π-system of the chlorophenyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. acadpubl.eu

Orbital Description Predicted Location of Maximum Density Implication for Reactivity
HOMO Highest Occupied Molecular Orbital Likely distributed over the 4-chlorophenyl ring and the oxygen of the carbonyl group. Site of electrophilic attack and electron donation.
LUMO Lowest Unoccupied Molecular Orbital Primarily localized on the carbonyl carbon and oxygen atoms. Site of nucleophilic attack and electron acceptance.
HOMO-LUMO Gap Energy difference between HOMO and LUMO Affects the molecule's stability and reactivity. A larger gap indicates higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

In this compound, NBO analysis would reveal the nature of the C=O double bond, the C-Cl bond, and the various C-C and C-H bonds. It would also quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into adjacent antibonding orbitals. For instance, the interaction between the lone pairs of the chlorine atom and the antibonding π* orbitals of the phenyl ring contributes to the electronic properties of the chlorophenyl group. acadpubl.eu Similarly, hyperconjugative interactions between the C-H or C-C sigma bonds of the cyclohexane ring and the π* orbital of the carbonyl group can influence the reactivity of the ketone.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and identifying reactive sites. researchgate.netnih.gov The MEP at a given point in space represents the electrostatic interaction energy between a positive point charge and the molecule's electron density. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. acadpubl.euresearchgate.net

Molecular Region Predicted MEP Color Predicted Charge Implication for Reactivity
Carbonyl Oxygen Red/Yellow Negative Site for electrophilic attack and hydrogen bonding. researchgate.netresearchgate.net
Carbonyl Carbon Blue Positive Primary site for nucleophilic attack. acadpubl.eu
4-Chlorophenyl Ring Varied (Green/Yellow) Relatively Neutral to slightly Negative Can participate in π-π stacking and other non-covalent interactions.
Hydrogen Atoms Blueish Slightly Positive Potential sites for weak hydrogen bonding interactions.

Conclusion

(3R)-3-(4-Chlorophenyl)cyclohexan-1-one stands as a representative example of a valuable class of chiral intermediates in organic synthesis. Its structure, combining a conformationally defined cyclohexanone (B45756) ring with a functionalizable aromatic group at a single stereocenter, makes it an attractive building block for creating complex, enantiomerically pure molecules. The development of powerful catalytic asymmetric methods, such as rhodium-catalyzed conjugate additions and kinetic resolutions, has made this and related scaffolds readily accessible. As the demand for stereochemically pure pharmaceuticals and advanced materials continues to grow, the importance of such fundamental chiral building blocks will undoubtedly increase, paving the way for future innovations in chemical synthesis.

Synthetic Utility and Applications in Complex Molecule Construction

(3R)-3-(4-Chlorophenyl)cyclohexan-1-one as a Versatile Chiral Building Block

This compound is a valuable chiral building block in asymmetric synthesis, primarily utilized for its stereodefined cyclohexane (B81311) core. The presence of the ketone functionality and the chiral center at the 3-position allows for a variety of stereoselective transformations. This makes it a key starting material for the synthesis of complex molecules where specific stereochemistry is crucial for biological activity.

A significant application of this chiral ketone is in the synthesis of analogues of vesamicol (B58441). Vesamicol is a potent inhibitor of the vesicular acetylcholine (B1216132) transporter (VAChT), a critical component of the cholinergic nervous system responsible for loading acetylcholine into synaptic vesicles. nih.govwikipedia.org By inhibiting VAChT, vesamicol and its analogues can modulate cholinergic transmission, making them important tools for studying cholinergic dysfunction related to cognitive impairments. nih.gov The enantioselectivity of these analogues is crucial for their biological activity, highlighting the importance of starting with an enantiopure precursor like this compound. nih.gov

Derivatization Strategies for Accessing Stereochemically Defined Scaffolds

The synthetic utility of this compound lies in the diverse derivatization strategies that can be employed to introduce new functionalities and build complex molecular architectures with high stereochemical control. The ketone group serves as a handle for a wide range of chemical modifications.

One common strategy involves the stereoselective reduction of the ketone to a hydroxyl group, leading to the formation of cis- and trans-alcohols. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions. Subsequent functionalization of the hydroxyl group can then be used to introduce various substituents.

Another key derivatization pathway is the conversion of the ketone to an enolate, which can then react with a variety of electrophiles. This allows for the introduction of substituents at the C2 or C6 position of the cyclohexane ring. The stereoselectivity of these alkylation reactions can be influenced by the chiral center at C3, leading to the formation of diastereomerically enriched products.

These derivatization strategies have been successfully applied in the synthesis of vesamicol analogues. For instance, the ketone can be converted to an amino alcohol, a key structural motif in vesamicol. nih.gov The stereochemistry at the newly formed chiral centers is critical for the binding affinity of the analogues to the VAChT.

Integration into Total Synthesis Pathways for Bioactive Natural Products and Pharmaceutical Intermediates

The chiral nature and versatile functionality of this compound make it an attractive starting material for the total synthesis of bioactive natural products and the preparation of key pharmaceutical intermediates.

A prime example of its application is in the enantioselective synthesis of vesamicol analogues, which are valuable as potential radioligands for in vivo imaging of VAChT using positron emission tomography (PET). nih.gov PET imaging with specific radiotracers allows for the non-invasive quantification of VAChT density in the brain, providing a biomarker for cholinergic neuron integrity. nih.gov The synthesis of these radiolabeled compounds, such as fluorine-18 (B77423) labeled benzovesamicol (B1254894) analogues, often starts from chiral precursors to ensure the final product has the desired stereochemistry for high-affinity binding to the target. nih.gov

The general synthetic approach to these analogues involves the transformation of the ketone functionality of this compound into the characteristic amino alcohol moiety of vesamicol. This is typically achieved through a multi-step sequence that may include reductive amination or the formation of an oxime followed by reduction. The choice of reaction conditions and reagents is critical to maintain and control the stereochemistry throughout the synthesis.

Table 1: Examples of Bioactive Vesamicol Analogues Synthesized from Chiral Precursors

CompoundTargetApplication
(-)-[¹¹C]Benzovesamicol AnaloguesVAChTPET Imaging
(-)-[¹⁸F]Fluoroethoxy-BenzovesamicolVAChTPET Imaging
Radioiodinated Vesamicol AnaloguesVesamicol ReceptorIn vitro and in vivo studies of cholinergic neurons

Contribution to Novel Cyclohexane Derivatives and Related Chemical Systems

Beyond its use in the synthesis of vesamicol analogues, this compound serves as a scaffold for the development of novel cyclohexane derivatives with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize the cyclohexane ring at multiple positions allows for the creation of diverse molecular libraries.

For example, multicomponent reactions involving cyclohexane-1,3-dione derivatives, which can be conceptually related to the reactivity of 3-substituted cyclohexanones, have been used to synthesize novel fused pyran and pyridine (B92270) derivatives with anti-proliferative activities. nih.gov While not directly starting from this compound, these studies highlight the potential of the substituted cyclohexane core in generating diverse heterocyclic systems.

The exploration of different substituents on the phenyl ring and modifications of the cyclohexane core of this compound can lead to the discovery of new compounds with tailored biological activities. The structure-activity relationship studies of vesamicol analogues, for instance, have shown that modifications at the phenyl ring can significantly impact binding affinity and selectivity for VAChT over other receptors like sigma receptors. nih.govnih.gov

Conclusion and Future Research Directions

Current Advancements and Remaining Challenges in the Stereoselective Synthesis of Chiral Chlorophenylcyclohexanones

The asymmetric synthesis of chiral 3-arylcyclohexanones has seen significant progress, largely propelled by advancements in organocatalysis and transition-metal catalysis. Organocatalytic approaches, often employing chiral amines like proline derivatives or cinchona alkaloids, facilitate key bond-forming reactions such as Michael additions and aldol (B89426) reactions with high enantioselectivity. researchgate.netresearchgate.net Similarly, transition metal catalysis, utilizing complexes of rhodium, iridium, and palladium with chiral ligands, has enabled highly efficient and selective hydrogenations and annulation strategies. researchgate.netacs.orgrsc.org

AdvancementDescriptionRemaining Challenges
Organocatalysis Use of small chiral organic molecules (e.g., proline, cinchona alkaloids) to catalyze asymmetric reactions like Michael and aldol additions, often with high enantiomeric excess (ee). researchgate.netresearchgate.netuniroma1.itAchieving high diastereoselectivity for multiple stereocenters; catalyst loading and turnover numbers.
Transition Metal Catalysis Employment of chiral metal complexes (e.g., Rh, Ir, Pd) for highly selective hydrogenations, allylic alkylations, and annulations. researchgate.netrsc.orgresearchgate.netCost and toxicity of precious metals; sensitivity to air and moisture; ligand synthesis complexity.
Biocatalysis Utilization of enzymes, such as ene-reductases, for highly selective desymmetrization and reduction reactions under mild conditions. acs.orgLimited substrate scope; enzyme stability and availability; need for specialized equipment.
Kinetic Resolution Separation of enantiomers from a racemic mixture via reactions that proceed at different rates for each enantiomer, such as asymmetric Baeyer-Villiger oxidation. rsc.orgrsc.orgTheoretical maximum yield of 50% for the desired enantiomer; requires efficient separation of product from unreacted starting material.

Emerging Methodologies for Enhanced Stereocontrol and Efficiency

To overcome the existing challenges, chemists are exploring innovative synthetic strategies. Organocatalytic cascade reactions, which combine multiple transformations into a single, uninterrupted sequence, represent a powerful tool for rapidly building molecular complexity. nih.govrutgers.edu These reactions, such as the Michael-Michael cascade, can generate highly functionalized cyclohexene (B86901) rings with multiple chiral centers in a single step from achiral starting materials, often with excellent stereocontrol. nih.govrutgers.edu

Desymmetrization of prochiral or meso-compounds is another potent strategy. By selectively reacting one of two identical functional groups in a symmetrical molecule, it is possible to generate chiral products with high enantiopurity. Ene-reductases, for example, have been used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones by desymmetrizing prochiral cyclohexadienones. acs.org

Furthermore, novel catalytic systems are continually being developed. Tandem catalysis, which combines different catalytic cycles in one pot, such as carbene and photoredox catalysis, offers new routes for the convergent synthesis of substituted cyclohexanones under mild conditions. nih.gov Strategies like iridium-catalyzed (5+1) annulation and chain-walking catalysis provide new, modular approaches for constructing the cyclohexane (B81311) core with high stereocontrol. acs.orgnih.gov

MethodologyDescriptionPotential Advantages
Cascade Reactions Multi-step reactions where subsequent transformations occur spontaneously in a single pot, rapidly increasing molecular complexity. nih.govrutgers.eduHigh atom and step economy; reduced waste and purification steps; generation of multiple stereocenters in one operation.
Asymmetric Desymmetrization Enantioselective transformation of a prochiral or meso-substrate to generate a chiral, non-racemic product. acs.orgCan achieve up to 100% theoretical yield of a single enantiomer; powerful for creating complex stereochemical arrays.
Tandem Catalysis The combination of two or more distinct catalytic cycles in a single reaction vessel to achieve a transformation not possible by either catalyst alone. nih.govAccess to novel reaction pathways; mild reaction conditions; increased efficiency.
Chain-Walking Catalysis A process where a catalyst moves along a carbon chain, enabling functionalization at a position remote from the initial reactive site. nih.govProvides modular access to thermodynamically less favored stereoisomers with excellent kinetic control.

Potential for Novel Synthetic Transformations and Derivatizations

The (3R)-3-(4-Chlorophenyl)cyclohexan-1-one scaffold is a versatile starting point for the synthesis of more complex molecules. The ketone functionality is a synthetic handle that allows for a wide array of chemical modifications.

One of the most valuable transformations is the asymmetric Baeyer–Villiger oxidation, which converts the cyclic ketone into a chiral lactone. wikipedia.org Chiral lactones are crucial building blocks for many natural products and pharmaceuticals. Recent advances using chiral N,N'-dioxide/Sc(III) catalysts have shown promise in controlling the regio- and stereoselectivity of this reaction for 3-substituted cyclohexanones. rsc.orgrsc.orgresearchgate.net This opens the door to producing enantiomerically enriched caprolactones derived from the parent cyclohexanone (B45756).

Beyond oxidation, the cyclohexanone ring can participate in various ring-forming and ring-transformation reactions. For instance, tandem photocatalyzed annulation strategies could be employed for a formal [5+1] cycloaddition, leading to highly functionalized derivative structures. nih.gov Three-component reactions, which combine multiple starting materials in a single step, could also be envisioned, using the cyclohexanone as a key component to construct complex heterocyclic or polycyclic systems.

Future research will likely focus on expanding the toolbox of reactions that can be applied to this chiral scaffold, enabling the synthesis of a diverse library of derivatives for biological screening and materials science applications.

The Synergistic Role of Advanced Computational and Analytical Techniques in Future Research

The continued advancement in the stereoselective synthesis of complex molecules like this compound is inextricably linked to progress in computational and analytical chemistry.

Computational Techniques: Computational studies, particularly those using Density Functional Theory (DFT), have become indispensable for understanding and predicting the outcomes of stereoselective reactions. escholarship.org DFT calculations allow researchers to model reaction mechanisms, analyze transition state geometries, and rationalize the origins of stereoselectivity. rsc.orgnih.govnih.govresearchgate.net For example, computational analysis can elucidate the subtle non-covalent interactions between a catalyst and substrate that govern facial selectivity in an asymmetric addition. nih.gov This insight is crucial for the rational design of new, more effective chiral catalysts and for optimizing reaction conditions to favor the desired stereoisomer. escholarship.orgrsc.org As computational power increases, these in silico experiments will play an even greater role in accelerating the discovery of novel synthetic methodologies.

Analytical Techniques: The development of powerful analytical techniques is paramount for the characterization and purity assessment of chiral compounds. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for separating enantiomers and determining enantiomeric excess (ee). americanpharmaceuticalreview.comnih.gov Capillary Electrophoresis (CE) has emerged as a complementary technique, offering high separation efficiency and rapid analysis times with minimal sample consumption. nih.gov

The coupling of these separation techniques with Mass Spectrometry (MS) provides an exceptionally sensitive and selective method for analyzing chiral compounds, even in complex biological matrices. acs.orgjiangnan.edu.cn Advanced MS methods, including Ion Mobility-Mass Spectrometry (IM-MS), are being explored for the direct discrimination of enantiomers without prior chromatographic separation. acs.org The ongoing refinement of these analytical tools is essential for quality control in pharmaceutical development and for providing accurate feedback during the optimization of new asymmetric reactions. americanpharmaceuticalreview.comwikipedia.org

TechniqueApplication in Chiral Synthesis ResearchKey Advantages
Chiral HPLC The primary method for separating enantiomers and determining enantiomeric excess (ee). americanpharmaceuticalreview.comnih.govHigh resolution, versatility (normal-phase, reverse-phase, SFC), and established reliability.
Capillary Electrophoresis (CE) A powerful complementary technique for chiral separation. nih.govHigh efficiency, rapid analysis, minimal sample/reagent consumption, green chemistry principles.
Mass Spectrometry (MS) Often coupled with HPLC or GC (LC-MS, GC-MS) for sensitive and selective detection and quantification. acs.orgHigh sensitivity and selectivity; structural elucidation capabilities; useful for analysis in complex matrices.
Nuclear Magnetic Resonance (NMR) Used with chiral solvating or derivatizing agents to determine enantiomeric purity and for structural confirmation of products. nih.govbeilstein-journals.orgProvides detailed structural information; non-destructive.
X-ray Crystallography Provides unambiguous determination of the absolute stereochemistry of a crystalline compound. beilstein-journals.orgDefinitive structural and stereochemical assignment.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (3R)-3-(4-Chlorophenyl)cyclohexan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, thiazolidinone derivatives with similar substituents (e.g., 3-cyclohexyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one) are synthesized using cyclocondensation reactions, with yields optimized by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or THF) . Reaction progress is monitored via TLC, and purification involves column chromatography with petroleum ether/ethyl acetate gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ ~7.2–7.4 ppm for 4-chlorophenyl), cyclohexanone carbonyl (δ ~208–210 ppm), and stereospecific proton coupling (e.g., J = 1.6–1.8 Hz for axial-equatorial interactions) .
  • IR : A strong C=O stretch at ~1655–1660 cm⁻¹ confirms the ketone group .
  • MS : Molecular ion peaks (e.g., m/z ~295–297 for similar compounds) and fragmentation patterns validate molecular weight .

Q. What solvent systems are suitable for crystallization and solubility studies of this compound?

  • Methodology : Polar aprotic solvents (e.g., acetone, DCM) are preferred for crystallization. Solubility can be assessed via gradient testing in hexane/ethyl acetate mixtures. Crystallographic data collection (e.g., using SHELXL) requires high-purity single crystals grown via slow evaporation .

Advanced Research Questions

Q. How can the enantiomeric excess (ee) of this compound be determined experimentally?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Retention times and peak areas quantify ee .
  • Circular Dichroism (CD) : Compare CD spectra with a racemic mixture to identify Cotton effects specific to the (3R)-enantiomer .

Q. What computational tools are recommended for modeling the stereoelectronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Docking : Use AutoDock Vina to study interactions with biological targets (e.g., enzymes), focusing on the 4-chlorophenyl group’s hydrophobic interactions .

Q. How can crystallographic data resolve contradictions in proposed stereochemical configurations?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL-2018/3, with R1 < 0.05 for high confidence. ORTEP-3 diagrams visualize anisotropic displacement parameters to confirm chirality .
  • Twinned Data Handling : For challenging crystals, use TWINABS and CELL_NOW for data integration and scaling .

Q. What strategies mitigate side reactions (e.g., racemization) during functionalization of the cyclohexanone ring?

  • Methodology :

  • Low-Temperature Reactions : Perform nucleophilic additions (e.g., Grignard) at −78°C to minimize epimerization.
  • Protecting Groups : Temporarily protect the ketone with ethylene glycol to prevent unwanted redox reactions during substitutions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

  • Methodology :

  • Solvent Correction : Apply the IEFPCM solvation model in computational simulations to account for solvent effects (e.g., CDCl3 vs. vacuum).
  • Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., AMBER) to identify dominant conformers in solution, which may differ from static DFT models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.